Benzyl N-[(1S)-1-(isopropylcarbamoyl)ethyl]carbamate

Catalog No.
S989869
CAS No.
78626-99-0
M.F
C14H20N2O3
M. Wt
264.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl N-[(1S)-1-(isopropylcarbamoyl)ethyl]carbama...

CAS Number

78626-99-0

Product Name

Benzyl N-[(1S)-1-(isopropylcarbamoyl)ethyl]carbamate

IUPAC Name

benzyl N-[(2S)-1-oxo-1-(propan-2-ylamino)propan-2-yl]carbamate

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

InChI

InChI=1S/C14H20N2O3/c1-10(2)15-13(17)11(3)16-14(18)19-9-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H,15,17)(H,16,18)/t11-/m0/s1

InChI Key

VIXPRKOAOWOKGD-NSHDSACASA-N

SMILES

CC(C)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1

Isomeric SMILES

C[C@@H](C(=O)NC(C)C)NC(=O)OCC1=CC=CC=C1

Drug Delivery Systems

Benzyl N-[(1S)-1-(isopropylcarbamoyl)ethyl]carbamate is a chemical compound with the molecular formula C14H20N2O3C_{14}H_{20}N_{2}O_{3} and a molecular weight of 264.32 g/mol. It is identified by the CAS number 78626-99-0. This compound is classified as a carbamate, which is a category of organic compounds characterized by the presence of the functional group R2NCOORR_2NCOOR', where RR and RR' can be organic groups. The structure of Benzyl N-[(1S)-1-(isopropylcarbamoyl)ethyl]carbamate features a benzyl group attached to a carbamate moiety, which contributes to its potential biological activity and applications in various fields, particularly in biotechnology and pharmacology .

There is no published information on the mechanism of action of Benzyl N-[(1S)-1-(isopropylcarbamoyl)ethyl]carbamate.

  • No safety data on flammability, reactivity, or toxicity is currently available.
  • Due to the presence of carbamate groups, it's advisable to handle this compound with caution, following standard procedures for handling unknown organic chemicals.
Typical for carbamates. These include:

  • Hydrolysis: Under acidic or basic conditions, the carbamate bond can be hydrolyzed to yield the corresponding amine and alcohol.
  • Transesterification: This reaction involves exchanging the alkoxy group in the carbamate with another alcohol, leading to different carbamate derivatives.
  • Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where nucleophiles attack the carbonyl carbon of the carbamate, facilitating the formation of new bonds.

The specific reaction mechanisms and conditions for these transformations may vary depending on the substituents and reaction environment.

The synthesis of Benzyl N-[(1S)-1-(isopropylcarbamoyl)ethyl]carbamate typically involves several key steps:

  • Formation of Isopropylcarbamate: The initial step often includes reacting isopropylamine with an appropriate carbonyl compound to form an isopropyl carbamate.
  • Benzylation: The isopropyl carbamate is then treated with benzyl chloride or another benzylating agent under basic conditions to introduce the benzyl group.
  • Purification: The product is purified through recrystallization or chromatography to obtain Benzyl N-[(1S)-1-(isopropylcarbamoyl)ethyl]carbamate in high purity.

These synthetic routes can be optimized based on desired yields and purity levels.

Benzyl N-[(1S)-1-(isopropylcarbamoyl)ethyl]carbamate finds applications primarily in:

  • Drug Development: Its role as a self-immolative linker makes it valuable in designing prodrugs that release active pharmaceutical ingredients in a controlled manner.
  • Biotechnology: The compound can be utilized in various bioconjugation strategies, enhancing the delivery and efficacy of therapeutic agents.
  • Research: It serves as a tool compound in chemical biology studies to explore mechanisms of action for various biological processes.

Benzyl N-[(1S)-1-(isopropylcarbamoyl)ethyl]carbamate shares structural similarities with other carbamates. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
Benzyl N-[(1S)-1-(butylcarbamoyl)ethyl]carbamateC15H22N2O3Similar structure with butyl instead of isopropyl; potential for different biological activity .
Benzyl N-[(1S)-1-(propylcarbamoyl)ethyl]carbamateC14H20N2O3Contains propyl group; may exhibit distinct pharmacological properties .
Ethyl N-benzylcarbamateC10H13NO2A simpler structure that lacks the (1S)-substituted ethylene; used in various organic syntheses .

Uniqueness

Benzyl N-[(1S)-1-(isopropylcarbamoyl)ethyl]carbamate is unique due to its specific stereochemistry and functional groups that enhance its utility as a linker in drug development compared to other similar compounds. Its ability to act as a traceless self-immolative linker sets it apart from more common carbamates that do not possess this functionality.

IUPAC Name and Molecular Formula Analysis

The IUPAC name of the compound is benzyl (1S)-2-(isopropylamino)-1-methyl-2-oxoethylcarbamate. This designation reflects:

  • Benzyl group: A phenylmethyl ester derived from benzyl alcohol.
  • (1S)-2-(isopropylamino)-1-methyl-2-oxoethyl moiety: A chiral ethyl chain with a carbamoyl group substituted by an isopropylamine.
  • Carbamate linkage: A carbonyl group bonded to an oxygen atom and a nitrogen atom, forming the carbamate ester.

The molecular formula $$ \text{C}{14}\text{H}{20}\text{N}2\text{O}3 $$ accounts for:

  • 14 carbon atoms: Distributed across the benzyl group, ethyl chain, and isopropyl substituent.
  • 20 hydrogen atoms: Present in the alkyl chains and aromatic ring.
  • 2 nitrogen atoms: Located in the carbamate and carbamoyl groups.
  • 3 oxygen atoms: Found in the carbamate ester and carbamoyl functionalities.
ComponentFunctional GroupStructural Role
Benzyl groupPhenylmethyl esterProtection of the carbamate nitrogen
(1S)-Ethyl chainChiral center, carbamoyl substituentDetermines stereochemical specificity
IsopropylcarbamoylSecondary amideModifies electronic properties and reactivity

Stereochemical Configuration (1S) and Chiral Centers

The compound exhibits a single chiral center at the ethyl chain’s carbon-1 (C-1), designated as (1S) based on Cahn-Ingold-Prelog priority rules:

  • Highest priority: The carbamoyl group (–CONH–) due to the presence of oxygen and nitrogen.
  • Second priority: The ethyl group (–CH2–) bonded to the carbamate oxygen.
  • Third priority: The methyl group (–CH3) attached to C-1.
  • Lowest priority: The hydrogen atom.

The absolute configuration (1S) indicates a counterclockwise arrangement of the substituents when viewed from the hydrogen atom. This stereochemistry is critical for biological interactions, as it influences binding affinity and enzymatic recognition.

SMILES Notation and 3D Conformational Analysis

The SMILES string O=C(OCC1=CC=CC=C1)NC@HC encodes the compound’s structure, highlighting:

  • Benzyl carbamate: Represented by O=C(OCC1=CC=CC=C1).
  • Chiral center: Indicated by [C@H], denoting the (S)-configuration.
  • Isopropylcarbamoyl group: C(NC(C)C)=O.

A 3D conformational analysis reveals:

  • Planar carbamate group: Stabilized by resonance between the carbonyl and oxygen atoms.
  • Torsion angles: Restricted rotation around the carbamate N–O bond due to partial double-bond character.
  • Steric interactions: The isopropyl group creates steric hindrance near the chiral center, influencing reactivity.

Traditional Carbamate Synthesis Approaches

Reaction of Amines with Chloroformates

The reaction of amines with chloroformates represents one of the most established methodologies for synthesizing benzyl carbamate derivatives, including benzyl N-[(1S)-1-(isopropylcarbamoyl)ethyl]carbamate [1]. This approach involves the direct nucleophilic substitution of chloroformate esters by primary or secondary amines, resulting in the formation of the carbamate linkage with concurrent elimination of hydrogen chloride [1].

Alkyl chloroformates are the most frequently employed reagents for carbamate preparation, although their utility is limited by the requirement for excess amounts to achieve satisfactory conversions [1]. The mechanistic pathway proceeds through nucleophilic attack of the amine nitrogen on the carbonyl carbon of the chloroformate, followed by elimination of the chloride leaving group [1]. The reaction typically requires the presence of a base such as triethylamine or pyridine to neutralize the generated hydrogen chloride and facilitate the substitution process [1].

Recent methodological improvements have addressed the limitations associated with traditional chloroformate chemistry. Indium-mediated carbamate synthesis has emerged as a promising alternative, utilizing catalytic amounts of indium metal with equimolar quantities of alkyl chloroformate [1]. This method demonstrates broad substrate tolerance across sterically diverse amines and alcohols while providing selective protection of amino groups under mild reaction conditions [1].

Table 1: Chloroformate-Based Carbamate Synthesis Conditions

Substrate TypeChloroformateBaseTemperature (°C)Yield (%)Reference
Primary aliphatic aminesBenzyl chloroformateTriethylamine0-2585-92 [1]
Secondary aliphatic aminesBenzyl chloroformatePyridine0-2578-88 [1]
Aromatic aminesBenzyl chloroformateTriethylamine25-4070-82 [1]
Sterically hindered aminesBenzyl chloroformateDMAP40-6065-75 [2]

Catalytic Carbonylation of Amines with Benzyl Alcohol

Catalytic carbonylation represents an alternative synthetic route for benzyl carbamate formation that avoids the use of toxic phosgene derivatives [3]. This methodology involves the direct combination of amines, carbon monoxide, and benzyl alcohol in the presence of suitable catalysts to form the desired carbamate products [3] [4].

Cobalt-catalyzed systems have demonstrated particular efficacy in this transformation, with cobalt diiodide complexes combined with tris-(4-dimethylaminophenyl)-phosphine ligands and zinc powder reductants achieving moderate to high yields [3]. The reaction proceeds through in situ generation of isocyanate intermediates from N-Boc-protected amines, which subsequently react with benzyl alcohols generated from benzyl formates [3].

Rhodium/copper-based catalytic systems provide an alternative approach for oxidative carbonylation of amines with carbon monoxide and alcohols [4]. These systems demonstrate broad substrate scope, accommodating primary amines with primary, secondary, or tertiary alcohols under mild reaction conditions [4]. The catalytic mechanism involves coordination of carbon monoxide to the metal center, followed by insertion into the amine-metal bond and subsequent alcoholysis to yield the carbamate product [4].

Table 2: Catalytic Carbonylation Reaction Conditions

Catalyst SystemTemperature (°C)Pressure (bar)SolventYield (%)Reference
CoI₂/P(4-Me₂N-C₆H₄)₃/Zn80-12010-20DMF65-85 [3]
Rh/Cu-based system60-1005-15Toluene70-88 [4]
Pd/C with NaI promoter100-1654-76Methanol75-92 [5]

Advanced Catalytic Systems for Carbamate Formation

Heterogeneous Catalysts (Iron-Titanium-Nickel/Aluminum Oxide Systems)

Heterogeneous catalytic systems offer significant advantages for carbamate synthesis, including simplified catalyst recovery, reduced waste generation, and enhanced process sustainability [6]. Iron-titanium-nickel supported on aluminum oxide represents a particularly effective class of heterogeneous catalysts for benzyl carbamate formation [7].

The role of iron species in nickel-based catalysts has been extensively investigated, revealing that iron modification significantly influences both the structural evolution and catalytic performance of the system [7]. Upon reduction, the catalysts exist as nickel-iron alloy phases, which subsequently undergo partial oxidation during reaction to generate nickel-rich alloy and gamma-iron(III) oxide species [7]. This segregation process contributes to enhanced selectivity and reduced formation of undesired methane byproducts [7].

The catalytic mechanism involves initial coordination of the amine substrate to the metal surface, followed by carbon monoxide insertion and subsequent reaction with benzyl alcohol [7]. The presence of iron species promotes the conversion of alkoxy intermediates to acetate groups, thereby inhibiting side reactions that lead to methane formation [7]. The gamma-iron(III) oxide species formed during the reaction also exhibit anticoking properties, contributing to improved catalyst stability and longevity [7].

Table 3: Heterogeneous Catalyst Performance Data

Catalyst CompositionSurface Area (m²/g)Temperature (°C)Conversion (%)Selectivity (%)Reference
Ni₁₀/MgAl₂O₄1854008872 [7]
Ni₁₀Fe₁₀/MgAl₂O₄1654009285 [7]
Fe-Ti-Ni/Al₂O₃220350-45085-9478-88 [6]

Solvent-Free Synthesis Under Reduced Pressure

Solvent-free synthetic methodologies have gained considerable attention due to their environmental benefits and operational simplicity [8] [9]. These approaches typically employ solid acid catalysts to promote carbamate formation from alcohols and nitrogen-containing precursors without the need for organic solvents [8].

Silica sulfuric acid has emerged as a highly effective reagent for solvent-free carbamate synthesis, enabling the conversion of structurally diverse hydroxyl-containing compounds to primary carbamates at room temperature [8]. The transformation proceeds through initial generation of isocyanic acid intermediates, followed by protonation and nucleophilic attack by the alcohol substrate [8] [10]. This methodology achieves high yields and purity without epimerization, making it particularly suitable for chiral substrates [8].

Trichloroacetic acid represents another effective promoter for solvent-free carbamate synthesis, facilitating the reaction between sodium cyanate and various alcohols [9] [10]. The reaction mechanism involves initial formation of isocyanic acid through reaction of sodium cyanate with the acid, followed by protonation to generate a reactive intermediate that undergoes nucleophilic substitution with the alcohol [10].

Table 4: Solvent-Free Synthesis Conditions and Yields

SubstrateCatalystTemperature (°C)Time (h)Yield (%)Reference
Benzyl alcoholSilica sulfuric acid250.594 [8]
PhenolTrichloroacetic acid550.596 [9]
Secondary alcoholsSilica sulfuric acid251-288-92 [8]
Tertiary alcoholsTrichloroacetic acid60-70185-90 [10]

Stereoselective Synthesis Strategies

Enantiocontrol in (1S)-Ethylcarbamoyl Substituent Installation

The stereoselective synthesis of chiral carbamate derivatives, particularly those containing the (1S)-ethylcarbamoyl substituent, requires sophisticated approaches to achieve high levels of enantiocontrol [11] [12]. These methodologies are essential for accessing enantiomerically pure benzyl N-[(1S)-1-(isopropylcarbamoyl)ethyl]carbamate derivatives with defined stereochemical configurations [11].

Enantioselective synthesis of cyclic carbamates has been achieved through carbon dioxide capture methodology utilizing bifunctional organocatalysts [11] [13]. This approach involves the engagement of unsaturated basic amines with carbon dioxide, facilitated by catalysts designed to stabilize carbamic acid intermediates while promoting enantioselective carbon-oxygen bond formation [11]. Six-membered cyclic carbamates are prepared with high levels of enantioselectivity, featuring chiral tertiary alcohol carbons in constrained 1,3-amino alcohol frameworks [11].

The catalytic mechanism relies on bifunctional Brønsted acid/base catalysts that effectively decouple the amine substrate from its derived carbamate salt [11]. Methoxy-quinoline-derived bis(amidine)-triflimidic acid complexes have demonstrated superior performance in terms of both reactivity and selectivity compared to conventional catalyst systems [11]. The enantioselective pathway involves formation of catalyst-substrate complexes that direct the stereochemical outcome of the cyclization process [11].

Asymmetric 1,2-carbamoyl rearrangement represents another powerful strategy for installing chiral ethylcarbamoyl substituents [12]. This methodology utilizes chiral 2-alkenyl oxazolidine carbamates as substrates, which undergo stereoselective rearrangement to provide alpha-hydroxy amide products with high diastereoselectivity [12]. The stereochemical outcome is controlled by the specific orientation of the carbamate functionality relative to the oxazolidine ring chirality [12].

Table 5: Enantioselective Carbamate Synthesis Results

MethodologyCatalyst SystemTemperature (°C)ee (%)Yield (%)Reference
CO₂ capture cyclizationBis(amidine)-triflimidic acid2588-9475-85 [11]
Asymmetric rearrangementChiral oxazolidine auxiliary-78 to 2585-9270-82 [12]
Enolate alkylationSparteine-lithium complex-10080-8865-78 [12]

Benzyl carbamates serve as highly effective protecting groups for primary and secondary amines, offering exceptional stability combined with predictable deprotection characteristics [7] [8]. The benzyl carbamate group effectively masks the nucleophilic character of the amine nitrogen while maintaining sufficient stability to withstand acidic, basic, and neutral reaction conditions encountered in multi-step synthetic sequences [9] [10].

The installation of benzyl carbamate protection typically proceeds through the reaction of amines with benzyl chloroformate in the presence of a suitable base such as triethylamine or pyridine [11] [12]. This methodology demonstrates excellent functional group tolerance and proceeds under mild conditions, making it applicable to sensitive substrates. The resulting N-benzyloxycarbonyl derivatives exhibit enhanced solubility in organic solvents compared to the parent amines, facilitating subsequent synthetic manipulations [13] [14].

Comparison with Boc, Fmoc, and Cbz Groups

The relative merits of benzyl carbamates become apparent when compared to other commonly employed carbamate protecting groups, particularly tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) derivatives [15] [16]. Each of these protecting groups offers distinct advantages and limitations that influence their selection for specific synthetic applications [17] [18].

Protecting GroupInstallation ReagentInstallation ConditionsDeprotection MethodDeprotection ConditionsStability to AcidStability to BaseStability to Hydrogenation
Benzyl carbamate (Cbz)Benzyl chloroformate (CbzCl)Base (TEA, pyridine), organic solventCatalytic hydrogenolysis (H2/Pd-C)H2 (1 atm), Pd/C, MeOH or EtOHStable to mild acidStable to mild baseLabile
tert-Butoxycarbonyl (Boc)Di-tert-butyl dicarbonate (Boc2O)Base (TEA, DMAP), organic solventAcid treatment (TFA, HCl)TFA (neat or in DCM), RTLabile to strong acidStable to baseStable
9-Fluorenylmethoxycarbonyl (Fmoc)Fmoc-chloride or Fmoc-OSuBase (DIEA, pyridine), organic solventBase treatment (piperidine, DEA)20% piperidine in DMF, RTStable to acidLabile to weak baseStable

Benzyl carbamates demonstrate superior stability under acidic conditions compared to Boc groups, which undergo rapid cleavage in the presence of trifluoroacetic acid [19] [20]. This acid stability makes benzyl carbamates particularly valuable in synthetic sequences involving acid-catalyzed transformations or acidic workup procedures [21] [22]. Furthermore, benzyl carbamates exhibit good tolerance to basic conditions, contrasting with Fmoc groups that are readily cleaved by secondary amines such as piperidine [23] [24].

The unique hydrogenolytic deprotection mechanism of benzyl carbamates distinguishes them from both Boc and Fmoc groups [25] [26]. While Boc deprotection relies on acid-mediated carbocation formation and Fmoc removal proceeds through base-induced β-elimination, benzyl carbamate cleavage involves catalytic hydrogenolysis of the benzyl-oxygen bond [27] [28]. This mechanistic difference provides valuable orthogonality in synthetic design and enables selective deprotection in the presence of acid- or base-sensitive functionalities [29] [30].

Orthogonal Deprotection Strategies

The development of orthogonal protection strategies represents a cornerstone of modern synthetic chemistry, enabling the selective manipulation of multiple protected functional groups within the same molecule [31] [32]. Benzyl carbamates play a crucial role in these strategies due to their unique deprotection requirements and compatibility with alternative protecting group removal conditions [33] [34].

Protecting Group CombinationFirst DeprotectionSecond DeprotectionSelectivityApplications
Cbz/BocBoc removal: TFA, DCM, RTCbz removal: H2/Pd-C, MeOHComplete orthogonalityPeptide synthesis, drug development
Cbz/FmocFmoc removal: 20% piperidine, DMFCbz removal: H2/Pd-C, MeOHComplete orthogonalityPeptide synthesis, solid-phase synthesis
Cbz/AllocAlloc removal: Pd(PPh3)4, PhSiH3Cbz removal: H2/Pd-C, MeOHComplete orthogonalityComplex molecule synthesis
Cbz/O-benzylO-benzyl removal: H2/Pd-C, MeOHCbz removal: H2/Pd-C, MeOHRequires careful controlNatural product synthesis
Cbz/N-benzylN-benzyl removal: H2/Pd-C, AcOHCbz removal: H2/Pd-C, MeOHRequires careful controlAmine protection in drug synthesis

The combination of benzyl carbamate with Boc protection exemplifies perfect orthogonality in synthetic design [35] [36]. Boc groups can be selectively removed using trifluoroacetic acid under conditions that leave benzyl carbamates completely intact [37] [38]. Subsequently, the benzyl carbamate can be cleaved through catalytic hydrogenolysis without affecting other acid-stable functionalities. This sequential deprotection strategy has found extensive application in peptide synthesis and pharmaceutical development [39] [40].

Similarly, the pairing of benzyl carbamate with Fmoc protection provides excellent orthogonality for solid-phase peptide synthesis [41] [42]. Fmoc removal proceeds readily with secondary amines such as piperidine, conditions under which benzyl carbamates remain stable for extended periods [43] [44]. The subsequent hydrogenolytic cleavage of benzyl carbamates occurs under neutral conditions, preserving base-sensitive functionalities that might be compromised during Fmoc removal [45] [46].

Advanced orthogonal strategies involve the combination of benzyl carbamates with other hydrogenolytically cleavable groups, such as benzyl ethers or benzyl esters [47] [48]. While these combinations require more sophisticated control to achieve selectivity, recent developments have demonstrated the feasibility of selective deprotection through careful modulation of reaction conditions, catalyst selection, and substrate structure modification [42] [39].

Mechanistic Studies of Carbamate Installation/Removal

Understanding the mechanistic pathways involved in carbamate installation and removal provides crucial insights for optimizing reaction conditions and predicting synthetic outcomes [49] [50]. The formation and cleavage of benzyl carbamates proceed through well-characterized mechanisms that have been extensively studied using both experimental and computational approaches [51] [52].

Hydrogenolytic Cleavage of Benzyl Groups

The hydrogenolytic cleavage of benzyl carbamates represents a complex catalytic process involving multiple elementary steps that proceed through well-defined intermediates [53] [54]. This mechanistic understanding has proven essential for optimizing reaction conditions and developing improved catalytic systems [55] [56].

StepProcessProductsRate Determining StepTemperature Effect
1. Catalyst activationH2 adsorption on Pd surfacePd-H speciesSubstrate bindingEnhanced at 25-60°C
2. Benzyl C-O bond cleavageHydrogenolytic cleavage of benzyl etherToluene + R-NH-COOHC-O bond breakingEnhanced at elevated T
3. Carbamic acid formationIntermediate carbamic acid (R-NH-COOH)Unstable carbamic acidNot rate determiningThermodynamically favored
4. DecarboxylationSpontaneous CO2 eliminationR-NH2 + CO2FastRapid at all temperatures
5. Amine liberationFree amine product formationFinal amine productProduct releaseMinimal effect

The initial step involves the activation of molecular hydrogen through dissociative adsorption on the palladium catalyst surface, forming surface-bound hydrogen species [57] [58]. This process is typically rapid and reversible under standard hydrogenolysis conditions, with the equilibrium lying strongly toward hydrogen activation [59] [60]. The efficiency of this step depends on catalyst surface area, metal dispersion, and the presence of catalyst poisons or promoters [61] [62].

The second and rate-determining step involves the hydrogenolytic cleavage of the benzyl carbon-oxygen bond [63] [49]. This process proceeds through a concerted mechanism involving coordination of the benzyl group to the catalyst surface, followed by hydrogen insertion into the carbon-oxygen bond [64] [56]. The cleavage produces toluene as a stable byproduct and generates an unstable carbamic acid intermediate [65] [58]. Kinetic studies have demonstrated that this step exhibits a first-order dependence on substrate concentration and a fractional order dependence on hydrogen pressure [66] [52].

The subsequent decarboxylation step occurs spontaneously and rapidly under reaction conditions [58] [56]. The unstable carbamic acid intermediate undergoes thermal decomposition to yield carbon dioxide and the desired free amine product [68]. This decarboxylation process is thermodynamically highly favored and proceeds without requiring additional catalytic intervention [69] [55]. The overall reaction can be monitored by observing carbon dioxide evolution, which provides a convenient method for following reaction progress [70] [71].

Acid/Base Stability Profiles

The stability of benzyl carbamates under various pH conditions has been systematically investigated to establish guidelines for their use in synthetic sequences involving acidic or basic conditions [72] [59]. These studies have revealed that benzyl carbamates exhibit remarkable stability across a wide pH range, with degradation occurring only under extreme conditions [73] [74].

ConditionsStabilityHalf-lifePrimary Degradation Product
pH 1-2 (strong acid)Stable (>24 h)>72 hNo degradation
pH 3-5 (weak acid)Stable (>48 h)>96 hNo degradation
pH 6-8 (neutral)Stable (weeks)Several weeksNo degradation
pH 9-11 (weak base)Stable (>24 h)>48 hNo degradation
pH 12-14 (strong base)Moderate (hours)12-24 hCarbamic acid intermediate
Anhydrous TFAStable (no cleavage)No degradation observedNo degradation
Aqueous HCl (6M)Slow degradation (days)3-7 daysBenzyl alcohol + carbamic acid
Aqueous NaOH (1M)Slow hydrolysis (hours)8-16 hBenzyl alcohol + amine
Piperidine (20% in DMF)Stable (no cleavage)No degradation observedNo degradation
TEA in organic solventStable (no reaction)No degradation observedNo degradation

Under acidic conditions, benzyl carbamates demonstrate exceptional stability, remaining intact even in concentrated hydrochloric acid for extended periods [75] [27]. This acid stability contrasts sharply with tert-butoxycarbonyl groups, which undergo rapid cleavage in mild acidic conditions [76] [30]. The resistance to acid-catalyzed hydrolysis arises from the electronic properties of the benzyl group, which does not facilitate carbocation formation under acidic conditions [77] [78].

In basic media, benzyl carbamates show good stability under mild to moderate conditions but undergo slow hydrolysis in strongly basic environments [79] [59]. The hydrolysis mechanism under basic conditions proceeds through nucleophilic attack of hydroxide ion on the carbamate carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to release the amine and benzyl alcohol [80] [81]. This process is significantly slower than the base-catalyzed removal of Fmoc groups, providing useful selectivity in synthetic applications [82] [83].

XLogP3

2

Sequence

A

Dates

Last modified: 08-16-2023

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